

impact of freeze-thaw cycles on AT-9010 tetrasodium activity

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Compound of Interest

Compound Name: AT-9010 tetrasodium

Cat. No.: B13893517

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Technical Support Center: AT-9010 Tetrasodium

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of **AT-9010 tetrasodium** in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common issues, particularly concerning the impact of freeze-thaw cycles on the compound's activity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experiment with **AT-9010 tetrasodium** is showing lower than expected inhibitory activity. What are the possible causes?

A1: Several factors could contribute to reduced activity. Please consider the following troubleshooting steps:

- **Improper Storage:** **AT-9010 tetrasodium** is sensitive to temperature fluctuations. Confirm that the compound has been consistently stored at -80°C, protected from light, and under a nitrogen atmosphere.
- **Repeated Freeze-Thaw Cycles:** This is a primary cause of activity loss. Each freeze-thaw cycle can lead to degradation of the triphosphate moiety, which is critical for its inhibitory

function. It is strongly recommended to aliquot the stock solution upon initial preparation to avoid repeated freezing and thawing of the main stock.[1][2]

- **Solution Instability:** Once in solution, especially in water, the stability of **AT-9010 tetrasodium** can be compromised. Prepare fresh working solutions for each experiment and use them promptly.[2] If you are using a stock solution in water, it should be filtered and sterilized with a 0.22 µm filter before use.[2]
- **Incorrect Concentration:** Verify the calculations for your stock and working solution concentrations. Ensure complete dissolution; the use of an ultrasonic bath may be necessary for dissolving the solid compound in water.[1]
- **Experimental Assay Conditions:** Ensure that the components of your assay buffer are compatible with **AT-9010 tetrasodium** and that the pH is optimal for its activity.

Q2: How many freeze-thaw cycles can **AT-9010 tetrasodium** withstand before significant loss of activity?

A2: While specific quantitative data on the percentage of activity loss per freeze-thaw cycle for **AT-9010 tetrasodium** is not available in the public domain, it is a well-established principle for nucleotide analogs and other sensitive biochemical reagents that repeated freeze-thaw cycles should be avoided. The product information sheets for **AT-9010 tetrasodium** explicitly advise against this practice to prevent product inactivation.[1][2] For maximal efficacy and experimental reproducibility, it is best practice to subject the compound to only one freeze-thaw cycle. This is achieved by preparing single-use aliquots of your stock solution immediately after preparation.

Q3: What are the best practices for preparing and storing **AT-9010 tetrasodium** stock solutions?

A3: To maintain the integrity and activity of **AT-9010 tetrasodium**, adhere to the following guidelines:

- **Reconstitution:** Dissolve the solid **AT-9010 tetrasodium** in high-purity water (H₂O) to the desired concentration. The use of an ultrasonic bath is recommended to ensure complete dissolution.[1]

- Aliquoting: Immediately after reconstitution, divide the stock solution into smaller, single-use aliquots. The volume of each aliquot should be appropriate for a single experiment to avoid thawing the remaining stock.
- Storage: Store the aliquots at -80°C in tightly sealed, light-protecting tubes.^[1] Storing under a nitrogen atmosphere is also recommended to prevent oxidation.^[1]
- Labeling: Clearly label each aliquot with the compound name, concentration, and date of preparation.

Q4: I suspect my **AT-9010 tetrasodium** has degraded. How can I test its activity?

A4: You can assess the activity of your **AT-9010 tetrasodium** by performing a NiRAN inhibition assay. AT-9010 is the active triphosphate metabolite of AT-527 and functions by inhibiting the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is essential for viral replication.^[1]^[3] A detailed protocol for a representative NiRAN inhibition assay is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

While specific data on the degradation of **AT-9010 tetrasodium** due to freeze-thaw cycles is not publicly available, the following table summarizes the key stability and storage information provided by suppliers.

Parameter	Specification	Source
Storage Temperature	-80°C	[1]
Storage Conditions	Protect from light, stored under nitrogen	[1]
Stock Solution Stability	6 months at -80°C	[1]
Freeze-Thaw Cycles	Repeated cycles should be avoided to prevent inactivation	[1][2]
Solvent for Stock	H ₂ O (water)	[1]
Solubility in Water	100 mg/mL (159.46 mM)	[1]

Experimental Protocols

Protocol: In Vitro NiRAN Inhibition Assay

This protocol is adapted from established methods for assessing the inhibition of the SARS-CoV-2 NiRAN domain and can be used to determine the activity of **AT-9010 tetrasodium**.

Objective: To quantify the inhibitory effect of **AT-9010 tetrasodium** on the nucleotidyltransferase activity of the SARS-CoV-2 NiRAN domain.

Materials:

- Recombinant SARS-CoV-2 nsp12 (containing the NiRAN domain)
- Recombinant SARS-CoV-2 nsp9
- **AT-9010 tetrasodium** (test compound)
- ATP (Adenosine Triphosphate)
- Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM KCl, 1 mM DTT, 2 mM MnCl₂)
- Kinase-Glo® Plus Assay Kit (or similar ATP detection reagent)
- 384-well white bottom plates

- Plate reader capable of measuring luminescence

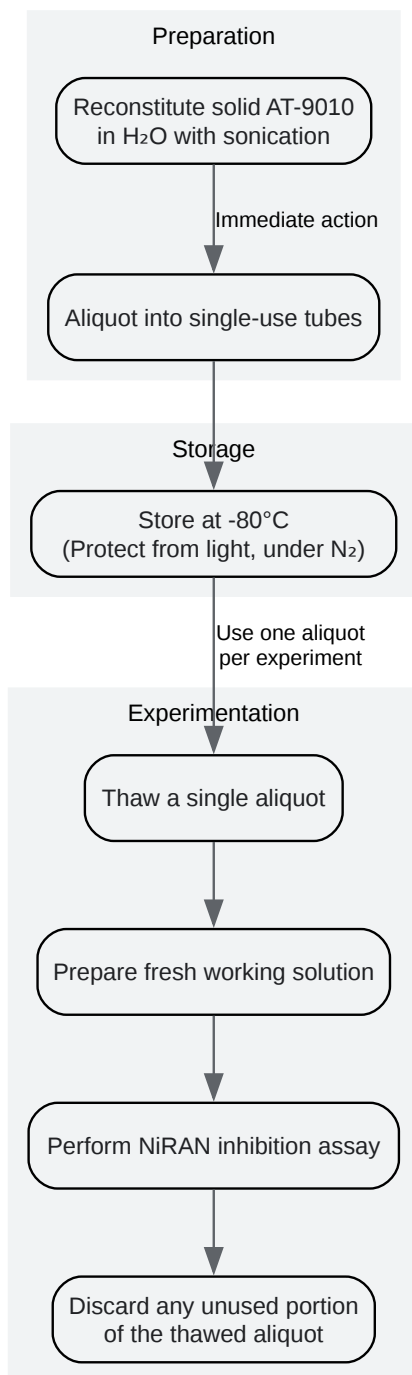
Procedure:

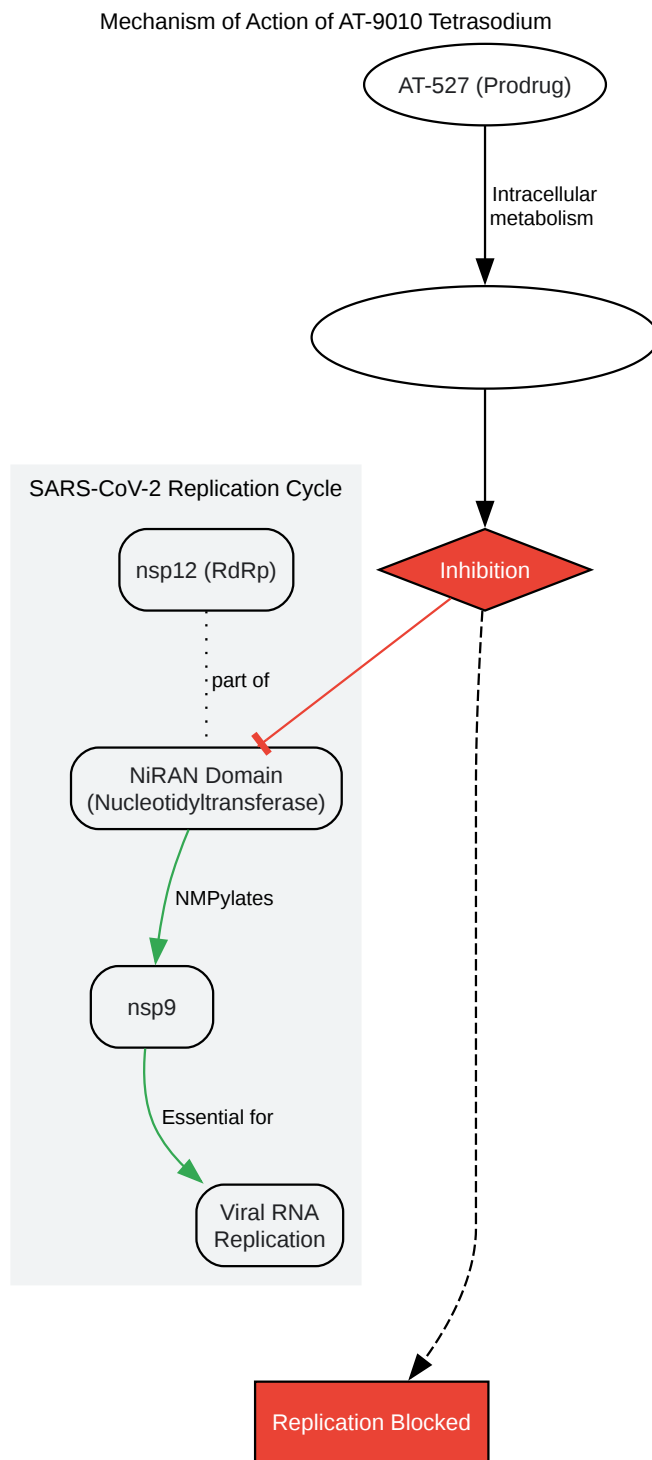
- Compound Preparation: Prepare a serial dilution of **AT-9010 tetrasodium** in the reaction buffer. Also, prepare a vehicle control (buffer only) and a positive control inhibitor if available.
- Reaction Setup:
 - In a 384-well plate, add 5 μ L of a 2x protein reaction mix containing 100 μ M nsp9 and 200 nM nsp12 to each well.
 - Add your serially diluted **AT-9010 tetrasodium** or controls to the wells.
 - Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate Reaction:
 - Start the enzymatic reaction by adding 5 μ L of a 2x reaction start mix containing 100 μ M ATP.
 - The final reaction volume will be 10 μ L.
 - Incubate the plate at room temperature for 30 minutes.
- Signal Detection:
 - Stop the reaction and detect the remaining ATP by adding 10 μ L of Kinase-Glo® Plus reagent to each well.
 - Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.
- Data Analysis:

- The luminescence signal is inversely proportional to the NiRAN activity (as ATP is consumed).
- Calculate the percentage of inhibition for each concentration of **AT-9010 tetrasodium** relative to the vehicle control.
- Plot the percent inhibition against the log of the inhibitor concentration to determine the IC_{50} value.

Visualizations

Experimental Workflow for Handling AT-9010 Tetrasodium

[Click to download full resolution via product page](#)Caption: Workflow for proper handling of **AT-9010 tetrasodium**.



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Caption: AT-9010 inhibits SARS-CoV-2 replication via the NiRAN domain.

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